molecular formula C12H17Cl2N3 B1371646 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride CAS No. 1158527-40-2

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride

Cat. No.: B1371646
CAS No.: 1158527-40-2
M. Wt: 274.19 g/mol
InChI Key: ACMFNEADGQXGJL-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride is a chemical compound with the molecular formula C12H15N3·2HCl and a molecular weight of 274.189 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an aniline moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with aniline under acidic conditions. The reaction is carried out in a solvent such as acetonitrile, with heating under reflux . The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, aniline derivatives, and complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of an aniline moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-9-7-10(2)15(14-9)8-11-3-5-12(13)6-4-11;;/h3-7H,8,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMFNEADGQXGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride
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4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride
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4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride
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4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride
Reactant of Route 6
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride

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